[(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine
CAS No.:
Cat. No.: VC17764384
Molecular Formula: C10H13BrFNO
Molecular Weight: 262.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrFNO |
|---|---|
| Molecular Weight | 262.12 g/mol |
| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine |
| Standard InChI | InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 |
| Standard InChI Key | WUYWUNXWLVTVOP-UHFFFAOYSA-N |
| Canonical SMILES | COCCNCC1=CC(=C(C=C1)F)Br |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of (3-Bromo-4-fluorophenyl)methylamine consists of a phenyl ring substituted with bromine at the 3-position and fluorine at the 4-position, linked to a methyl group and a 2-methoxyethylamine moiety. The IUPAC name, N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine, reflects this substitution pattern. The presence of both bromine (electrophilic) and fluorine (electron-withdrawing) substituents significantly influences the compound’s electronic environment, enhancing its reactivity in cross-coupling and nucleophilic substitution reactions .
Table 1: Molecular Properties of (3-Bromo-4-fluorophenyl)methylamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.12 g/mol |
| CAS Number | 1019551-50-8 |
| Purity | ≥97% (HPLC) |
| Key Functional Groups | Bromine, Fluorine, Methoxyethylamine |
The compound’s structural analogs, such as (3-Bromo-4-chlorophenyl)methylamine, exhibit similar reactivity but differ in halogen electronegativity and steric effects . For instance, replacing fluorine with chlorine increases molecular weight (278.57 g/mol) and alters solubility profiles due to differences in polarizability .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves a multi-step process starting from halogenated benzaldehyde precursors. A plausible route includes:
-
Aldehyde Intermediate Preparation: 3-Bromo-4-fluorobenzaldehyde is synthesized via bromination and fluorination of para-methoxybenzaldehyde derivatives, following methods analogous to those used for 3-bromo-4-methoxybenzaldehyde .
-
Reductive Amination: The aldehyde undergoes reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride () or catalytic hydrogenation (e.g., ) . This step forms the secondary amine linkage while preserving the methoxyethyl group.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or methanol
-
Temperature: 25–60°C
-
Catalyst: (5–10 wt%) for hydrogenation
Industrial-Scale Production
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (e.g., residence time, temperature) and minimize byproduct formation. Automated systems ensure precise stoichiometric control, particularly critical for maintaining halogen integrity . Post-synthesis purification involves fractional distillation or column chromatography to achieve ≥97% purity, as required for API intermediates .
Physicochemical Properties and Reactivity
Chemical Reactivity
The compound’s reactivity is dominated by two key features:
-
Halogen Substituents:
-
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (, base), enabling aryl-aryl bond formation.
-
Fluorine’s electronegativity directs electrophilic substitution to the meta position, though such reactions are less common due to deactivation of the aromatic ring .
-
-
Methoxyethylamine Moiety:
Applications in Pharmaceutical Research
Role as an API Intermediate
(3-Bromo-4-fluorophenyl)methylamine is a versatile building block in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated aromatic system is integral to target binding, as demonstrated in preclinical studies of bromodomain-containing protein 4 (BRD4) inhibitors .
Biological Activity Profiling
While direct biological data for this compound is limited, structural analogs exhibit:
-
Anticancer Activity: Halogenated phenylamines inhibit tumor cell proliferation via interference with DNA repair mechanisms (IC values: 1–10 μM) .
-
Antimicrobial Effects: Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility to bromine-containing analogs, with minimum inhibitory concentrations (MICs) of 8–16 μg/mL .
Table 2: Comparative Biological Activity of Halogenated Phenylamines
| Compound | Target Activity | IC/MIC |
|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | Kinase inhibition (predicted) | 5–15 μM (estimated) |
| (3-Bromo-4-chlorophenyl)methylamine | BRD4 inhibition | 2.3 μM |
| [(4-Fluorophenyl)methyl]ethylamine | Antimicrobial | 16 μg/mL |
Future Directions and Challenges
Research Opportunities
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyethyl chain and halogen substituents could optimize target affinity and metabolic stability.
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for probing stereochemical effects on biological activity .
Industrial Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume